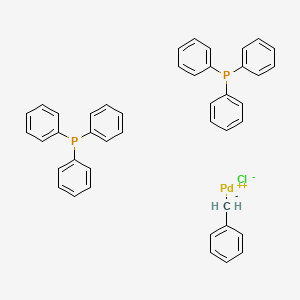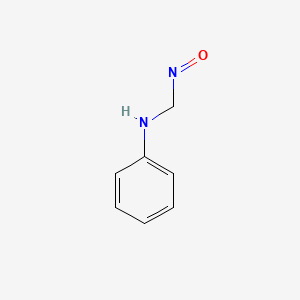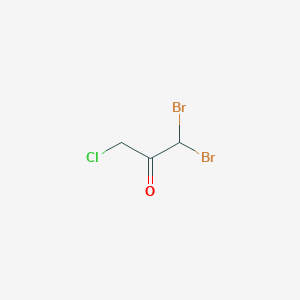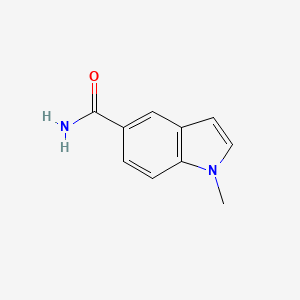
3,3-Bis(hydroxymethyl)-1-Cbz-piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Bis(hydroxymethyl)-1-Cbz-piperidine is a chemical compound that features a piperidine ring substituted with two hydroxymethyl groups at the 3-position and a carbobenzyloxy (Cbz) protecting group at the nitrogen atom. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(hydroxymethyl)-1-Cbz-piperidine typically involves the following steps:
Protection of Piperidine: The nitrogen atom of piperidine is protected using a carbobenzyloxy (Cbz) group to form 1-Cbz-piperidine.
Introduction of Hydroxymethyl Groups: The 3-position of the piperidine ring is functionalized with hydroxymethyl groups. This can be achieved through a multi-step process involving the formation of intermediates such as 3,3-bis(bromomethyl)piperidine, followed by substitution with hydroxyl groups.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using efficient catalysts, and ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Bis(hydroxymethyl)-1-Cbz-piperidine can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The hydroxymethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl groups can yield 3,3-bis(formyl)-1-Cbz-piperidine or 3,3-bis(carboxyl)-1-Cbz-piperidine.
Applications De Recherche Scientifique
3,3-Bis(hydroxymethyl)-1-Cbz-piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound can be used to study the effects of piperidine derivatives on biological systems.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 3,3-Bis(hydroxymethyl)-1-Cbz-piperidine involves its interaction with molecular targets and pathways in biological systems. The hydroxymethyl groups can participate in hydrogen bonding and other interactions, while the Cbz group provides stability and protection to the nitrogen atom. These features make the compound useful in drug design and development.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Bis(hydroxymethyl)oxetane: A compound with similar hydroxymethyl groups but a different ring structure.
1-Cbz-piperidine: A simpler derivative with only the Cbz group and no hydroxymethyl substitutions.
3,3-Bis(bromomethyl)piperidine: An intermediate in the synthesis of 3,3-Bis(hydroxymethyl)-1-Cbz-piperidine.
Uniqueness
This compound is unique due to the presence of both hydroxymethyl groups and the Cbz protecting group. This combination provides a balance of reactivity and stability, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
1313369-57-1 |
|---|---|
Formule moléculaire |
C15H21NO4 |
Poids moléculaire |
279.33 g/mol |
Nom IUPAC |
benzyl 3,3-bis(hydroxymethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H21NO4/c17-11-15(12-18)7-4-8-16(10-15)14(19)20-9-13-5-2-1-3-6-13/h1-3,5-6,17-18H,4,7-12H2 |
Clé InChI |
UYFWZFFZNKABAN-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[[(4-Hexoxypyridin-2-yl)amino]-phosphono-methyl]phosphonic acid](/img/structure/B11927781.png)
![Methyl (2R,4R)-4-Hydroxy-1-[(R)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B11927792.png)

![Methyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate](/img/structure/B11927804.png)

![diethyl {[3-(3-{[5-(azetidine-1-carbonyl)pyrazin-2-yl]oxy}-5-[(propan-2-yl)oxy]benzamido)-1H-pyrazol-1-yl]methyl}phosphonate](/img/structure/B11927814.png)
![1-Piperazinecarboxylic acid, 4-[(1R)-6-fluoro-7-(2-fluoro-6-hydroxyphenyl)-1,2-dihydro-1-[4-methyl-2-(1-methylethyl)-3-pyridinyl]-2-oxopyrido[2,3-d]pyrimidin-4-yl]-3-methyl-, 1,1-dimethylethyl ester, (3S)-(ACI)](/img/structure/B11927844.png)



![5,11-Bis(phenylsulfonyl)dibenzo[a,e]cyclooctene](/img/structure/B11927865.png)
![6-(Piperidin-1-yl)-2,3-dihydrospiro[indene-1,2-pyrrolidine] hydrochloride](/img/structure/B11927875.png)
